molecular formula C6H4BrNO B12276092 Benzene, 1-bromo-3-nitroso- CAS No. 13125-68-3

Benzene, 1-bromo-3-nitroso-

Cat. No.: B12276092
CAS No.: 13125-68-3
M. Wt: 186.01 g/mol
InChI Key: RHIKGCGTJHKUGB-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-nitroso- is an organic compound with the molecular formula C6H4BrNO It is a derivative of benzene, where a bromine atom and a nitroso group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-nitroso- typically involves the bromination of nitrosobenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-bromo-3-nitroso- can be achieved through a continuous process involving the bromination of nitrosobenzene in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Types of Reactions:

    Oxidation: Benzene, 1-bromo-3-nitroso- can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the nitroso group can lead to the formation of amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or nitroso group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: Amines are the primary products.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1-bromo-3-nitroso- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitroso compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-bromo-3-nitroso- exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and have potential therapeutic effects.

Comparison with Similar Compounds

  • Benzene, 1-bromo-3-nitro-
  • Benzene, 1-bromo-3-amino-
  • Benzene, 1-bromo-3-hydroxy-

Comparison: Benzene, 1-bromo-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to nitro, amino, or hydroxy groups. The nitroso group can undergo specific redox reactions and form unique intermediates, making it valuable in certain chemical and biological applications.

Properties

CAS No.

13125-68-3

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

1-bromo-3-nitrosobenzene

InChI

InChI=1S/C6H4BrNO/c7-5-2-1-3-6(4-5)8-9/h1-4H

InChI Key

RHIKGCGTJHKUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=O

Origin of Product

United States

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